molecular formula C6H7N3 B168104 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine CAS No. 1245646-68-7

6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine

Cat. No.: B168104
CAS No.: 1245646-68-7
M. Wt: 121.14 g/mol
InChI Key: ZOFJVUQBKQTXRM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system consisting of a pyrrole ring and a pyridazine ring, making it an interesting scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions One common method includes the reaction of appropriate precursors under cyclization conditions to form the fused ring system

    Cyclization of hydrazones: This involves the reaction of hydrazones with suitable electrophiles to form the pyridazine ring.

    Intramolecular cyclization: Using palladium-catalyzed reactions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and optimized reaction conditions to achieve efficient production. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using oxidizing agents.

    Reduction: Reduction of the pyridazine ring to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridazine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of the Bcl-xL protein, which plays a role in regulating apoptosis. By inhibiting this protein, the compound can induce programmed cell death in cancer cells, making it a potential pro-apoptotic agent .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline
  • 1H-Indole
  • 3,4-Dihydro-2H-1,4-benzoxazine
  • 1H-Pyrrolo[2,3-b]pyridine
  • 7H-Pyrrolo[2,3-c]pyridazine

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine is unique due to its specific fused ring system, which provides a distinct set of chemical and biological properties. Its ability to inhibit Bcl-xL protein and induce apoptosis sets it apart from other similar compounds, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFJVUQBKQTXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620858
Record name 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-68-7
Record name 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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